4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid
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Overview
Description
4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid is an organosulfur compound characterized by the presence of two sulfonic acid groups attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid typically involves the sulfonation of benzene derivativesThis reaction is highly exothermic and requires careful temperature control to avoid decomposition .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .
Chemical Reactions Analysis
Types of Reactions: 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the replacement of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl chlorides or reduced to form sulfonamides.
Common Reagents and Conditions:
Sulfuric Acid: Used for sulfonation reactions.
Phosphorus Pentachloride: Used for converting sulfonic acids to sulfonyl chlorides.
Major Products:
Sulfonyl Chlorides: Formed through the reaction with phosphorus pentachloride.
Sulfonamides: Formed through reduction reactions.
Scientific Research Applications
4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This interaction is mediated by the formation of a covalent bond between the sulfonyl group and the enzyme’s active site residues .
Comparison with Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the additional sulfonyl group.
p-Toluenesulfonic Acid: Another sulfonic acid derivative with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness: 4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid is unique due to its dual sulfonic acid groups, which enhance its reactivity and make it suitable for a broader range of applications compared to simpler sulfonic acids .
Properties
CAS No. |
192821-82-2 |
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Molecular Formula |
C13H10O6S2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-(benzenesulfonylcarbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H10O6S2/c14-13(20(15,16)11-4-2-1-3-5-11)10-6-8-12(9-7-10)21(17,18)19/h1-9H,(H,17,18,19) |
InChI Key |
RKKHSMRNZVMONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=O)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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